molecular formula C12H11BrFN B11717772 1-(4-Bromo-3-fluorophenyl)cyclopentanecarbonitrile

1-(4-Bromo-3-fluorophenyl)cyclopentanecarbonitrile

Katalognummer: B11717772
Molekulargewicht: 268.12 g/mol
InChI-Schlüssel: BHGXHGDITBVPLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-3-fluorophenyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C12H11BrFN and a molecular weight of 268.12 g/mol . This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a cyclopentanecarbonitrile group. It is a valuable research chemical used in various scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopentanecarbonitrile involves several steps. One common method includes the reaction of 4-bromo-3-fluorobenzyl bromide with cyclopentanecarbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(4-Bromo-3-fluorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-3-fluorophenyl)cyclopentanecarbonitrile is utilized in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The cyclopentanecarbonitrile group may also play a role in modulating the compound’s overall properties .

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromo-3-fluorophenyl)cyclopentanecarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms on the phenyl ring, coupled with the cyclopentanecarbonitrile group, making it a versatile and valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C12H11BrFN

Molekulargewicht

268.12 g/mol

IUPAC-Name

1-(4-bromo-3-fluorophenyl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C12H11BrFN/c13-10-4-3-9(7-11(10)14)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2

InChI-Schlüssel

BHGXHGDITBVPLS-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C#N)C2=CC(=C(C=C2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.